molecular formula C9H16O2 B075153 (E)-Hept-3-enyl acetate CAS No. 1576-77-8

(E)-Hept-3-enyl acetate

Cat. No. B075153
CAS RN: 1576-77-8
M. Wt: 156.22 g/mol
InChI Key: AAYIYWGTGAUKQY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Hept-3-enyl acetate is a chemical compound that is commonly used in the fragrance industry. It is a colorless liquid that has a fruity odor and is used in perfumes, soaps, and other personal care products. This compound is also found in some fruits such as apples, bananas, and strawberries.

Scientific Research Applications

Synthesis and Characterization

  • 3-Oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates : The isolation and characterization of related bicyclic compounds, involving ring opening to produce thiosulfonates or methyl sulfides, provide insights into complex chemical processes and potential applications in synthesis and material sciences (Guideri & Ponticelli, 2012).

Chemical Reactions and Polymerization

  • Reaction with Norbornene Derivatives : Studies on the reaction of similar compounds with norbornene derivatives, relevant to metal-catalyzed addition polymerization, indicate potential applications in developing new polymeric materials (Kang & Sen, 2004).
  • Esters Synthesis by Addition to Bicyclo[2.2.1]hept-2-ene Hydrocarbons : The synthesis of new alicyclic esters, including acetates with pleasant odors, highlights potential applications in the fragrance industry and synthetic perfumes (Mamedov, Gadzhieva, & Alimardanov, 2003).

Biological and Pharmacological Aspects

  • Benzyl Derivatives with Binding Affinity for Human Receptors : Related benzyl derivatives show binding affinity for human opioid or cannabinoid receptors, suggesting potential implications in psychoactive studies and drug development (Gao et al., 2011).

Biofuel and Energy Applications

  • Biosynthesis of (R)-3-Hydroxybutyric Acid from Syngas-Derived Acetate : Utilizing acetate for the biosynthesis of important chemical intermediates in engineered bacteria highlights potential applications in sustainable chemical production and biofuel development (Fei, Luo, Lai, & Wu, 2021).

properties

CAS RN

1576-77-8

Product Name

(E)-Hept-3-enyl acetate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(E)-hept-3-enyl] acetate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

AAYIYWGTGAUKQY-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/CCOC(=O)C

SMILES

CCCC=CCCOC(=O)C

Canonical SMILES

CCCC=CCCOC(=O)C

density

0.885-0.887(d20/4)

Other CAS RN

1576-78-9
1576-77-8

physical_description

colourless liquid

solubility

soluble in alcohol, fixed oils;  insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Hept-3-enyl acetate
Reactant of Route 2
Reactant of Route 2
(E)-Hept-3-enyl acetate
Reactant of Route 3
Reactant of Route 3
(E)-Hept-3-enyl acetate
Reactant of Route 4
Reactant of Route 4
(E)-Hept-3-enyl acetate
Reactant of Route 5
Reactant of Route 5
(E)-Hept-3-enyl acetate
Reactant of Route 6
Reactant of Route 6
(E)-Hept-3-enyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.